6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are then hydrolyzed using a 30% sodium hydroxide aqueous solution to yield the desired carboxylic acid .
Industrial Production Methods: For large-scale production, the process can be optimized by dissolving N-aminopyridine sulfate and ethyl propionate in water and N,N-dimethylformamide, respectively, before mixing. This increases the solubility of the reactants and improves the yield, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole and pyridine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as aryl boronic acids can be used in Suzuki coupling reactions to replace the iodine atom.
Oxidation and Reduction Reactions: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Cycloaddition Reactions: Ethyl propionate and N-aminopyridine sulfates are commonly used in cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups replacing the iodine atom or modifications to the carboxylic acid group.
Scientific Research Applications
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and growth .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings
Uniqueness: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom at the 6th position and the carboxylic acid group at the 3rd position. These functional groups provide specific reactivity and potential for various applications that are not shared by other similar compounds.
Properties
IUPAC Name |
6-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMZLSAVLOZFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242910 | |
Record name | 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-46-2 | |
Record name | 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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